(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile
Description
The compound “(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile” is a prop-2-enenitrile derivative featuring two distinct sulfonyl substituents: a methanesulfonylphenyl group at position 3 and a trifluoromethoxybenzenesulfonyl group at position 2 (Figure 1). The (2E)-configuration denotes a trans arrangement around the central double bond. Such compounds are often explored in medicinal chemistry for enzyme inhibition (e.g., kinase or protease targets) due to sulfonyl groups’ ability to interact with active-site residues .
Properties
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c1-27(22,23)14-6-2-12(3-7-14)10-16(11-21)28(24,25)15-8-4-13(5-9-15)26-17(18,19)20/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVWXRCKQGIRK-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the reaction of 4-methanesulfonylphenylacetonitrile with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a lead compound in drug discovery due to its ability to interact with biological targets. Its structural components may facilitate:
- Enzyme inhibition : The sulfonamide group can enhance binding affinity to target enzymes, making it a candidate for developing inhibitors against specific biological pathways.
- Antimicrobial activity : Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
Material Science
In material science, (2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile can be utilized in the development of:
- Polymers : The nitrile group can participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.
- Coatings : Its unique chemical structure may impart desirable characteristics such as chemical resistance and durability when used in coatings.
Case Studies
Several studies have explored the applications of compounds with similar structures, providing insights into the potential uses of this compound.
- Anticancer Activity : Research has indicated that related compounds can inhibit cancer cell proliferation through apoptosis induction. Similar mechanisms might be investigated for this compound using cell viability assays and molecular docking studies to predict binding interactions with cancer-related targets .
- Antimicrobial Studies : A study focused on sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide moiety for efficacy .
- Polymer Development : Experimental work on nitrile-containing polymers revealed enhanced mechanical properties and thermal stability compared to traditional polymers. This suggests that incorporating this compound could lead to innovative materials with superior performance .
Mechanism of Action
The mechanism of action of (2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The prop-2-enenitrile scaffold is versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Key analogues include:
Notes:
- Electron-withdrawing effects: The target compound’s trifluoromethoxy and methanesulfonyl groups create a highly electron-deficient core, favoring interactions with nucleophilic residues in enzymes.
- Steric hindrance : The bromine in and methyl groups in introduce steric bulk, which may limit access to hydrophobic binding pockets compared to the target compound’s trifluoromethoxy group .
- Metabolic stability: The trifluoromethoxy group in the target compound is known to resist oxidative metabolism, a feature absent in nitro- or chloro-substituted analogues () .
Crystallographic and Computational Analysis
Software like SHELX () and OLEX2 () are critical for resolving crystal structures of such compounds. For example, details a styrylchromone derivative’s structure solved using these tools, highlighting methodologies applicable to the target compound .
Biological Activity
(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile, also known by its CAS number 1025577-54-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound has the molecular formula and a molecular weight of 431.41 g/mol. It features a complex structure with multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.41 g/mol |
| Boiling Point | 610.6 ± 55.0 °C (Predicted) |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
Potential Mechanisms:
- COX Inhibition : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory prostaglandins.
- Antineoplastic Properties : Similar compounds have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The sulfonamide and trifluoromethoxy groups may enhance the compound's ability to modulate inflammatory pathways.
Biological Activity Studies
Several studies have investigated the biological effects of this compound.
Case Study: COX-2 Inhibition
A study focusing on COX-2 inhibitors demonstrated that similar compounds significantly reduced tumor growth in animal models by modulating inflammatory responses . The study highlighted the importance of structural modifications in enhancing the selectivity and potency of these inhibitors.
In Vitro Studies
In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values for cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) were reported to be in the low micromolar range, indicating significant efficacy .
Safety and Toxicity
Safety data indicate that while the compound exhibits promising biological activity, it also poses risks such as skin corrosion and serious eye damage upon contact . Proper handling protocols must be observed to mitigate these risks.
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile?
The compound can be synthesized via Claisen-Schmidt condensation , a method validated for structurally related enenitriles. For example, similar sulfonyl-substituted propenenitriles were prepared by reacting sulfonyl-substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., NaOH) at room temperature . Key steps include:
- Purification via recrystallization or column chromatography.
- Monitoring reaction progress using thin-layer chromatography (TLC).
- Optimizing molar ratios of reactants (e.g., 1:1.2 ketone:aldehyde) to minimize side products.
Q. How should researchers characterize the structural integrity of this compound?
Use multi-spectroscopic validation :
- 1H/13C NMR : Assign peaks for the (E)-configuration of the double bond (typical coupling constant J = 12–16 Hz for trans isomers) and sulfonyl/trifluoromethoxy substituents .
- FT-IR : Confirm sulfone (SO₂) stretches at ~1300–1150 cm⁻¹ and nitrile (C≡N) at ~2240 cm⁻¹ .
- Elemental analysis : Verify purity ≥98% by comparing experimental vs. theoretical C/H/N/S values .
Q. What storage conditions ensure compound stability?
Store as a crystalline solid at –20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonyl or trifluoromethoxy groups. Periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
Contradictions in NMR/IR data often arise from:
- Solvent polarity effects : Record spectra in deuterated DMSO or CDCl₃ to stabilize sulfonyl groups.
- Dynamic stereochemistry : Perform variable-temperature NMR to detect conformational changes.
- Orthogonal validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What strategies optimize yield in large-scale synthesis?
Advanced protocols include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance enolate formation.
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Q. How does the electronic nature of substituents influence reactivity?
Computational studies (DFT, molecular docking) reveal:
Q. What are limitations in current experimental designs for studying this compound?
Key challenges include:
- Degradation under ambient conditions : Stabilize samples with inert atmospheres (N₂/Ar) during handling .
- Batch variability : Use DOE (Design of Experiments) to standardize reaction parameters (pH, solvent ratios) .
- Low solubility : Screen co-solvents (e.g., DMSO:THF mixtures) for biological assays .
Methodological Recommendations
- Data contradiction analysis : Compare synthetic batches using principal component analysis (PCA) of spectroscopic datasets.
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking .
- Mechanistic studies : Employ isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
